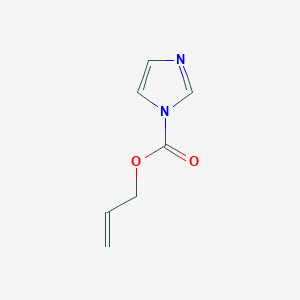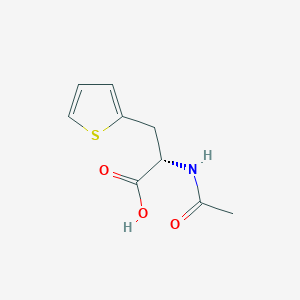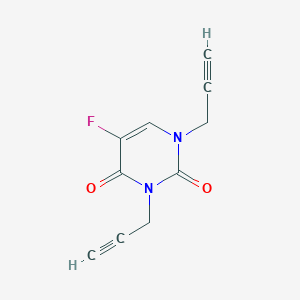phosphonium iodide CAS No. 849066-23-5](/img/structure/B3043343.png)
[(2,2-Dibromo-3-methylcyclopropyl)methyl](triphenyl)phosphonium iodide
概要
説明
(2,2-Dibromo-3-methylcyclopropyl)methylphosphonium iodide is a chemical compound known for its unique structure and reactivity It consists of a cyclopropyl ring substituted with two bromine atoms and a methyl group, attached to a triphenylphosphonium iodide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dibromo-3-methylcyclopropyl)methylphosphonium iodide typically involves the reaction of 2,2-dibromo-3-methylcyclopropylmethanol with triphenylphosphine in the presence of iodine. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure the formation of the desired product. The reaction can be summarized as follows:
2,2-Dibromo-3-methylcyclopropylmethanol+Triphenylphosphine+Iodine→(2,2-Dibromo-3-methylcyclopropyl)methylphosphonium iodide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-purity reagents and controlled reaction environments are crucial to ensure the consistency of the product.
化学反応の分析
Types of Reactions
(2,2-Dibromo-3-methylcyclopropyl)methylphosphonium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the cyclopropyl ring can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding phosphine oxide.
Oxidation Reactions: Oxidation can lead to the formation of phosphonium ylides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products Formed
Substitution Reactions: Various substituted cyclopropyl derivatives.
Reduction Reactions: Phosphine oxides.
Oxidation Reactions: Phosphonium ylides.
科学的研究の応用
(2,2-Dibromo-3-methylcyclopropyl)methylphosphonium iodide has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of cyclopropyl-containing compounds.
Medicinal Chemistry: The compound is explored for its potential use in drug development, particularly in the design of molecules with unique structural features.
Material Science: It is investigated for its potential use in the development of new materials with specific properties, such as conductivity or reactivity.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
作用機序
The mechanism of action of (2,2-Dibromo-3-methylcyclopropyl)methylphosphonium iodide involves its ability to undergo various chemical reactions due to the presence of reactive bromine atoms and the phosphonium group. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its interactions with molecular targets and pathways are primarily driven by its reactivity and the formation of intermediates such as ylides.
類似化合物との比較
(2,2-Dibromo-3-methylcyclopropyl)methylphosphonium iodide can be compared with other similar compounds, such as:
(2,2-Dichloro-3-methylcyclopropyl)methylphosphonium iodide: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
(2,2-Dibromo-3-ethylcyclopropyl)methylphosphonium iodide: Similar structure but with an ethyl group instead of a methyl group, affecting its steric properties and reactivity.
(2,2-Dibromo-3-methylcyclopropyl)methylphosphonium chloride: Similar structure but with a chloride counterion instead of iodide, influencing its solubility and reactivity.
These comparisons highlight the uniqueness of (2,2-Dibromo-3-methylcyclopropyl)methylphosphonium iodide in terms of its specific reactivity and applications.
特性
IUPAC Name |
(2,2-dibromo-3-methylcyclopropyl)methyl-triphenylphosphanium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Br2P.HI/c1-18-22(23(18,24)25)17-26(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-16,18,22H,17H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKBQBKSHDZHGA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1(Br)Br)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Br2IP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



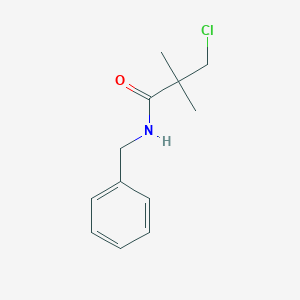


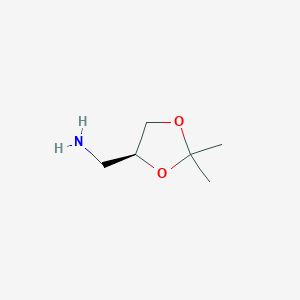
![(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B3043270.png)
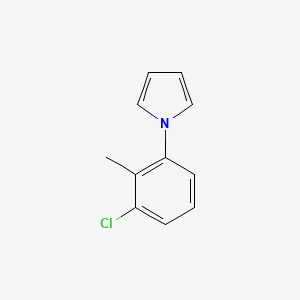
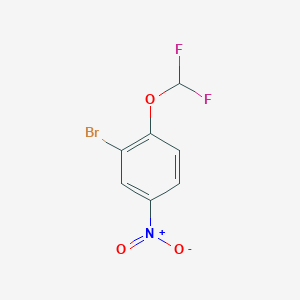

![3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3043276.png)
